Cas no 653-35-0 (1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene)
1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene Chemical and Physical Properties
Names and Identifiers
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- 1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene
- 2,3,4,5,6-Pentafluorobenzyl chloride
- alpha-Chloro-2,3,4,5,6-pentafluorotoluene
- 1-(Chlorodifluoromethyl)-2,3,4-trifluorobenzene
- Pentafluorobenzyl chloride
- UNII-J3AMF5UR8V
- AC-9751
- (Chloromethyl)pentafluorobenzene
- FT-0622127
- .alpha.-Chloro-2,3,4,5,6-pentafluorotoluene
- SCHEMBL2074171
- CK2009
- EN300-226053
- 653-35-0
- AS-45843
- J3AMF5UR8V
- Benzene, (chloromethyl)pentafluoro-
- 1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene #
- 2,3,4,5,6-Pentafluorobenzylchloride
- BENZENE, 1-(CHLOROMETHYL)-2,3,4,5,6-PENTAFLUORO-
- A8870
- CHLOROMETHYLPENTAFLUOROBENZENE
- DTXSID90215646
- MFCD00040864
- NS00042707
- Benzene, 1-(chloromethyl)2,3,4,5,6-pentafluoro-
- EINECS 211-501-0
- AKOS005622567
- STK802324
- BBL011093
-
- MDL: MFCD00040864
- Inchi: 1S/C7H2ClF5/c8-1-2-3(9)5(11)7(13)6(12)4(2)10/h1H2
- InChI Key: ZLNVRXFZTPRLIK-UHFFFAOYSA-N
- SMILES: ClCC1C(=C(C(=C(C=1F)F)F)F)F
- BRN: 647807
Computed Properties
- Exact Mass: 215.97700
- Monoisotopic Mass: 215.977
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.8
- Topological Polar Surface Area: 0A^2
Experimental Properties
- Color/Form: Colorless liquid
- Density: 1.59
- Melting Point: No data available
- Boiling Point: 72 °C
- Flash Point: 72°C/22mm
- Refractive Index: 1.443
- Water Partition Coefficient: Not miscible in water.
- PSA: 0.00000
- LogP: 3.12090
- Solubility: Not determined.
- Sensitiveness: Lachrymatory
1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H301,H311,H331,H314,H318
-
Warning Statement:
P260,P301
P310,P303
P361
P353,P305
P351
P338,P361,P405,P501A - Hazardous Material transportation number:2927
- Hazard Category Code: R20/21/22: harmful by inhalation, skin contact and accidental swallowing.
- Safety Instruction: S26-S36/37/39-S45
-
Hazardous Material Identification:
- Packing Group:II
- Hazard Level:6.1
- Safety Term:6.1
- Packing Group:II
- Risk Phrases:R20/21/22; R34; R36
- HazardClass:6.1
- PackingGroup:II
- Storage Condition:Store at 4°C,-4At ℃Store…Better
1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022830-1g |
1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene |
653-35-0 | 98% | 1g |
¥198 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022830-25g |
1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene |
653-35-0 | 98% | 25g |
¥2163 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022830-5g |
1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene |
653-35-0 | 98% | 5g |
¥618 | 2024-05-22 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P89490-25g |
Pentafluorobenzyl chloride |
653-35-0 | 25g |
¥2358.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P89490-1g |
Pentafluorobenzyl chloride |
653-35-0 | 1g |
¥218.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P89490-5g |
Pentafluorobenzyl chloride |
653-35-0 | 5g |
¥678.0 | 2021-09-08 | ||
| TRC | C588003-250mg |
1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene |
653-35-0 | 250mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C588003-500mg |
1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene |
653-35-0 | 500mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C588003-2.5g |
1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene |
653-35-0 | 2.5g |
$ 80.00 | 2022-06-06 | ||
| Fluorochem | 009308-5g |
Pentafluorobenzyl chloride |
653-35-0 | 95% | 5g |
£65.00 | 2022-03-01 |
1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene Suppliers
1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene Related Literature
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1. 723. Polyfluoroarenes. Part IV. 2,3,4,5,6-Pentafluorotoluene and related compoundsJ. M. Birchall,R. N. Haszeldine J. Chem. Soc. 1961 3719
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2. 173. Aromatic polyfluoro-compounds. Part VIII. Pentafluorobenzaldehyde and related pentafluorophenyl ketones and carboxylic acidsA. K. Barbour,M. W. Buxton,P. L. Coe,R. Stephens,J. C. Tatlow J. Chem. Soc. 1961 808
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3. Flash vacuum pyrolysis over magnesium. Part 1. Pyrolysis of benzylic, other aryl/alkyl and aliphatic halidesR. Alan Aitken,Philip K. G. Hodgson,John J. Morrison,Adebayo O. Oyewale J. Chem. Soc. Perkin Trans. 1 2002 402
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Su-fen Yuan,Ze-hua Liu,Hai-xian Lian,Chuang-tao Yang,Qing Lin,Hua Yin,Zhi Dang Anal. Methods 2017 9 4819
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5. Reactions of metal cyanides with polyfluorobenzenesE. Felstead,H. C. Fielding,B. J. Wakefield J. Chem. Soc. C 1966 708
Additional information on 1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene
Professional Introduction to 1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene (CAS No. 653-35-0)
1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene, with the chemical formula C₇H₂ClF₅, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to a class of molecules that exhibit unique electronic and steric properties due to the presence of multiple fluorine atoms. The cas no653-35-0 identifier is a critical reference point for researchers and industrial chemists working with this substance.
The structural features of 1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene make it a versatile intermediate in organic synthesis. The chloromethyl group (–CH₂Cl) at the para position relative to the fluoro substituents introduces reactivity that can be exploited in various synthetic pathways. This reactivity has been leveraged in the development of novel pharmaceutical agents and materials with specialized applications.
In recent years, the pharmaceutical industry has shown increasing interest in fluorinated compounds due to their enhanced metabolic stability and bioavailability. 1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene serves as a valuable building block in the synthesis of fluorinated heterocycles and other complex molecular architectures. These architectures are often essential for achieving high affinity and selectivity in drug design.
One of the most compelling aspects of this compound is its role in the development of antiviral and anticancer agents. The electron-withdrawing nature of the fluorine atoms influences the electronic distribution across the molecule, which can be harnessed to modulate biological activity. For instance, studies have demonstrated that fluorinated aromatic compounds can interfere with viral replication by disrupting essential enzymatic pathways.
The synthesis of 1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene typically involves multi-step reactions starting from commercially available precursors such as pentafluorobenzene. The introduction of the chloromethyl group is often achieved through nucleophilic substitution or other halogen exchange reactions. These synthetic strategies have been refined over time to improve yield and purity, making the compound more accessible for research purposes.
Recent advances in computational chemistry have also contributed to a deeper understanding of the properties of 1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene. Molecular modeling studies have revealed insights into its interactions with biological targets at an atomic level. This information is crucial for designing molecules with improved pharmacokinetic profiles and reduced side effects.
The environmental impact of fluorinated compounds is another area of growing concern. While these molecules offer numerous benefits in medicinal chemistry, their persistence in the environment raises questions about long-term safety. Researchers are actively exploring greener synthetic routes and biodegradable alternatives to mitigate these concerns. The development of more sustainable methodologies for producing 1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene is an ongoing effort within the scientific community.
In conclusion, 1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene (CAS No. 653-35-0) represents a fascinating compound with broad applications in pharmaceutical research and chemical synthesis. Its unique structural features and reactivity make it an indispensable tool for developing innovative therapeutic agents. As research continues to evolve,the potential uses for this compound are likely to expand further,driven by advancements in synthetic chemistry and computational methods.
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